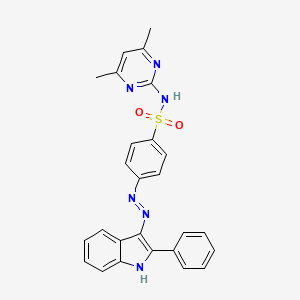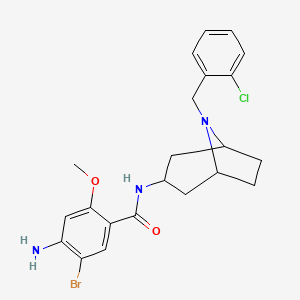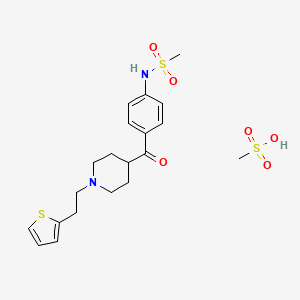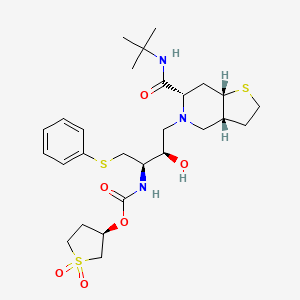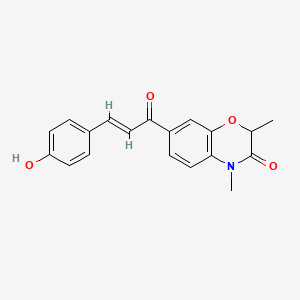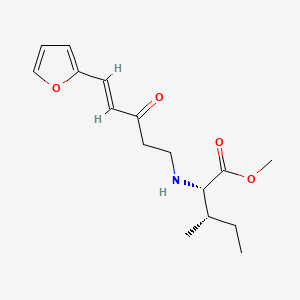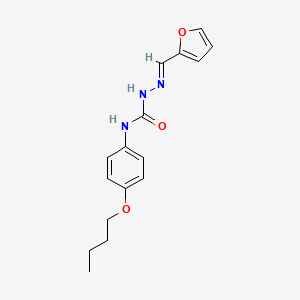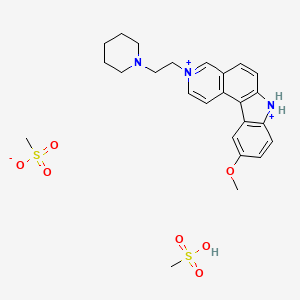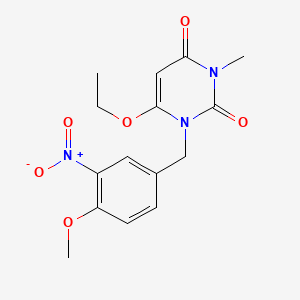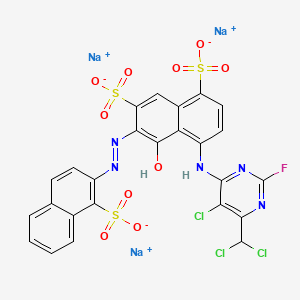
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structural properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 280-747-9 involves multiple steps, starting with the preparation of the core pyrimidine structure. The process typically includes:
Formation of the Pyrimidine Core: The initial step involves the reaction of appropriate chlorinated and fluorinated precursors to form the pyrimidine core.
Azo Coupling Reaction: The pyrimidine core is then subjected to an azo coupling reaction with naphthalene derivatives. This step introduces the azo group, which is crucial for the compound’s properties.
Sulfonation: The final step involves the sulfonation of the naphthalene ring, resulting in the formation of the disulphonic acid sodium salt.
Industrial Production Methods
Industrial production of EINECS 280-747-9 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
EINECS 280-747-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the azo group, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine and fluorine atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.
Scientific Research Applications
EINECS 280-747-9 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of EINECS 280-747-9 involves its interaction with specific molecular targets. The compound’s azo group and sulfonic acid groups play crucial roles in its activity. The molecular pathways involved include:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity.
Interaction with DNA: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparison with Similar Compounds
EINECS 280-747-9 can be compared with other similar compounds, such as:
4-[[5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl]amino]-5-hydroxy-6-[(1-sulpho-2-naphthyl)azo]naphthalene-1,7-disulphonic acid, potassium salt: This compound has similar structural properties but differs in its counterion.
4-[[5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl]amino]-5-hydroxy-6-[(1-sulpho-2-naphthyl)azo]naphthalene-1,7-disulphonic acid, calcium salt: Another similar compound with a different counterion, affecting its solubility and reactivity.
The uniqueness of EINECS 280-747-9 lies in its specific combination of functional groups and its sodium salt form, which imparts distinct chemical and physical properties.
Properties
CAS No. |
83763-60-4 |
|---|---|
Molecular Formula |
C25H12Cl3FN5Na3O10S3 |
Molecular Weight |
832.9 g/mol |
IUPAC Name |
trisodium;4-[[5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-yl]amino]-5-hydroxy-6-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C25H15Cl3FN5O10S3.3Na/c26-18-20(23(27)28)31-25(29)32-24(18)30-13-7-8-15(45(36,37)38)12-9-16(46(39,40)41)19(21(35)17(12)13)34-33-14-6-5-10-3-1-2-4-11(10)22(14)47(42,43)44;;;/h1-9,23,35H,(H,30,31,32)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;/q;3*+1/p-3 |
InChI Key |
VMSVFXLZEYRALO-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=C5Cl)C(Cl)Cl)F)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


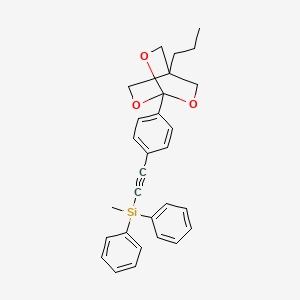
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
